molecular formula C8H7FN2O B179610 6-Amino-5-fluoroindolin-2-one CAS No. 150544-01-7

6-Amino-5-fluoroindolin-2-one

Cat. No.: B179610
CAS No.: 150544-01-7
M. Wt: 166.15 g/mol
InChI Key: ARQRWWOHJBWWKT-UHFFFAOYSA-N
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Description

6-Amino-5-fluoroindolin-2-one is an organic compound with the molecular formula C8H7FN2O. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 6th position and a fluorine atom at the 5th position makes this compound unique and of significant interest in various fields of research .

Scientific Research Applications

6-Amino-5-fluoroindolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-fluoroindolin-2-one typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its high yield, short reaction time, and eco-friendly nature. The reaction is catalyzed by copper dipyridine dichloride and conducted under microwave irradiation for 9-15 minutes, resulting in good to excellent yields (64-92%) of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and copper catalysis suggests potential scalability for industrial applications, given the efficiency and environmental benefits of these methods .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-fluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups replacing the amino or fluoro groups .

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoroindolin-2-one involves its interaction with various molecular targets and pathways. The presence of the amino and fluoro groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity, selectivity, and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-fluoroindolin-2-one is unique due to the simultaneous presence of both amino and fluoro groups, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-amino-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQRWWOHJBWWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10% Pd on carbon (2.44 g, 10% by weight), methyl (5-fluoro-2,4-dinitrophenyl)acetate (24.4 g, 93.8 mmol), ethylene glycol dimethyl ether (100 mL) and ethanol (100 mL) is hydrogenated on a Parr hydrogenator for 11/2 hours. After the uptake of 47-48 psi, the reaction mixture is removed from the hydrogenator. The catalyst is filtered and the filtrate is concentrated in vacuo to give a dark oil. The oil is diluted with 1M hydrochloric acid, heated at reflux for 20 minutes, cooled to room temperature and the pH is adjusted to 8 with 3N sodium hydroxide solution. The pH adjusted solution is extracted with ethyl acetate and the combined organic extracts are dried and concentrated in vacuo to give the title product as a light brown solid (13.2 g, mp 185°-187° C. dec) which is identified by 1H NMR spectral analysis.
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Synthesis routes and methods II

Procedure details

(2,4-Diamino-5-fluoro-phenyl)-acetic acid 9c (7.12 g, 38.7 mmol) was dissolved in 100 mL of hydrochloric acid (1 M) under stirring at room temperature, and the reaction solution was heated to reflux for 1 hour. The reaction was completed until TLC showed the disappearance of starting materials. The reaction mixture was naturally cooled down to room temperature, followed by an ice-water bath cooling, and 100 mL of sodium hydroxide solution (1M) was then added dropwise to neutralize the reaction solution. The mixture was extracted with ethyl acetate (125 mL ×4). The combined organic extracts were washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound 5-fluoro-6-amino-1,3-dihydro-indol-2-one 9d (5.3 g, yield 82.8%) as a yellow solid.
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(2,4-Diamino-5-fluoro-phenyl)-acetic acid
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7.12 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?

A1: The article describes the synthesis of this compound through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired this compound. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].

Q2: What is the role of this compound in the synthesis of the final compounds?

A2: this compound acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].

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